![molecular formula C26H18O2 B14202681 Methanone, (4-methylphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)- CAS No. 833485-66-8](/img/structure/B14202681.png)
Methanone, (4-methylphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, (4-methylphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)- is a complex organic compound that belongs to the class of naphthofurans This compound is characterized by its unique structure, which includes a naphtho[1,2-b]furan moiety, a phenyl group, and a 4-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-methylphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)- typically involves the photochemical reaction of 2,3-disubstituted benzofurans. This process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . The starting materials, terarylenes, are prepared through a three-component condensation of phenols, arylglyoxals, and cyclic 1,3-diketones .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of metal complex catalysis and photochemical reactions. These methods are favored for their efficiency and ability to produce high yields of the desired product .
化学反応の分析
Types of Reactions
Methanone, (4-methylphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce dihydronaphthofurans. Substitution reactions can lead to various substituted derivatives of the original compound .
科学的研究の応用
Methanone, (4-methylphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
作用機序
The mechanism of action of Methanone, (4-methylphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may interact with multiple biological targets .
類似化合物との比較
Similar Compounds
Similar compounds include other naphthofuran derivatives, such as:
Naphtho[2,3-b]furan-4,9-diones: These compounds share a similar core structure and exhibit comparable biological activities.
Dibenzo[b,d]furans: These compounds also contain a furan moiety and are known for their significant biological activities.
Uniqueness
Methanone, (4-methylphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
833485-66-8 |
|---|---|
分子式 |
C26H18O2 |
分子量 |
362.4 g/mol |
IUPAC名 |
(4-methylphenyl)-(3-phenylbenzo[g][1]benzofuran-2-yl)methanone |
InChI |
InChI=1S/C26H18O2/c1-17-11-13-20(14-12-17)24(27)26-23(19-8-3-2-4-9-19)22-16-15-18-7-5-6-10-21(18)25(22)28-26/h2-16H,1H3 |
InChIキー |
LOEMLXXYYSHGNL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C4=CC=CC=C4C=C3)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-Hydroxyphenyl)[3-methoxy-2-(methoxymethoxy)phenyl]methanone](/img/structure/B14202599.png)
![3-Pyridinecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenoxy]-6-methyl-](/img/structure/B14202605.png)
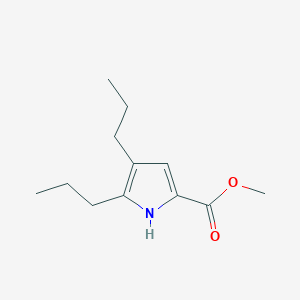

![Ethyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14202617.png)
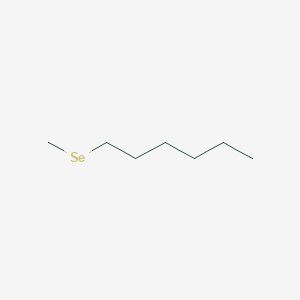
![N-[3-(4-bromophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14202622.png)
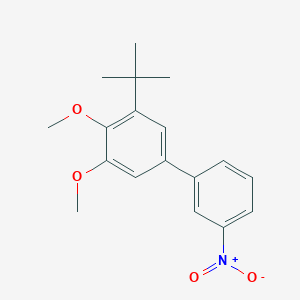
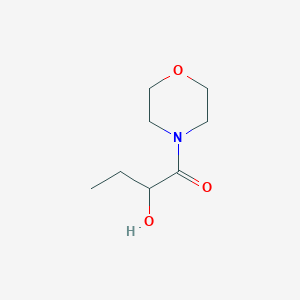
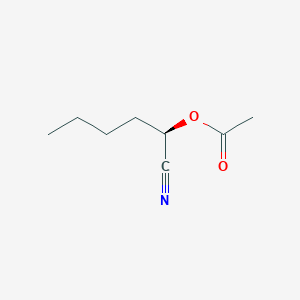
![N-{4'-[(Naphthalen-2-yl)methoxy][1,1'-biphenyl]-4-sulfonyl}-D-valine](/img/structure/B14202643.png)

![2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzothiophen-4-yl phosphate](/img/structure/B14202656.png)
![(2R)-2-[(S)-Fluoro(phenyl)methyl]oxirane](/img/structure/B14202663.png)
